2,4,6-Tribromo-3-hydroxybenzoic acid
Overview
Description
2,4,6-Tribromo-3-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3Br3O3 and its molecular weight is 374.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Sensitivity Analysis : It is synthesized using amino benzoic acid and characterized by IR, 1H NMR, and 13C NMR. Its synthesis is sensitive to factors like sulfuric acid concentration, sodium nitrite concentration, and temperature. The synthesized product has high yield and purity (Feng Yu-chuan, 2012).
Medical Diagnostics : It serves as a chromogen in the enzymic assay for determining saliva glucose, which is significant for non-invasive monitoring of blood glucose in diabetics (Zuo Shi-you, 2006).
Biochemistry : The compound enhances the sensitivity of a cholesterol oxidase reagent used in plasma HDL-cholesterol determination (Paul Trinder & D. Webster, 1984).
Biotechnological Applications : 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for high-value bioproducts in food, cosmetics, pharmacy, and more. It forms the basis for biosynthesis of compounds like resveratrol and muconic acid (Songwei Wang et al., 2018).
Material Science : Hydroxybenzoic acid derivatives are used in polymer synthesis, with investigations into their self-assembly and structural characteristics (A. Jayaraman et al., 2004).
Antioxidant and Cell Protection : Hydroxybenzoic acids and their esters show potent scavenging activities of hydroxyl radicals and protect against cell damage induced by oxidative stress (H. Masaki et al., 1997).
Environmental Science : The compound is used in the study of chlorine consumption and by-products formation in water treatment processes (E. Chang et al., 2006).
Corrosion Inhibition : 3-Hydroxybenzoic acid is evaluated as a corrosion inhibitor in stainless steel, demonstrating the potential for application in industrial processes (L. Narváez et al., 2005).
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is the free cholesterol fraction of high-density lipoprotein (HDL) in plasma . HDL plays a crucial role in the transport of cholesterol from peripheral tissues to the liver, a process known as reverse cholesterol transport .
Mode of Action
TBHBA acts as an enzymic colorimetric reagent . It reacts with hydrogen peroxide and 4-aminophenazone in the presence of peroxidase to form a highly stable dye . This reaction is an oxidative coupling reaction .
Biochemical Pathways
The action of TBHBA is involved in the cholesterol metabolism pathway . Specifically, it is used in the enzymatic determination of the free cholesterol fraction of HDL in plasma . The formation of the dye is an indicator of the presence and quantity of free cholesterol in the HDL fraction .
Result of Action
The result of TBHBA’s action is the formation of a highly stable dye . This dye has a greater molar absorptivity than that produced with phenol . The intensity of the color produced in the reaction is directly proportional to the amount of free cholesterol in the HDL fraction .
Action Environment
The action of TBHBA is influenced by the presence of other reagents, particularly hydrogen peroxide and 4-aminophenazone . The reaction also requires the presence of peroxidase . The stability and efficacy of TBHBA are likely to be affected by factors such as pH, temperature, and the concentrations of other reagents in the assay .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,4,6-Tribromo-3-hydroxybenzoic acid interacts with enzymes such as peroxidase in the presence of hydrogen peroxide . It undergoes an oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH) to form a highly stable dye . This interaction is crucial in the determination of the free cholesterol fraction of HDL in plasma .
Cellular Effects
The cellular effects of this compound are primarily related to its role in determining the free cholesterol fraction of HDL in plasma
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide and 4-aminoantipyrine or 3-methylbenzothiazolinone hydrazone in the presence of peroxidase . This oxidative coupling reaction results in the formation of a highly stable dye .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the determination of the free cholesterol fraction of HDL in plasma . It interacts with enzymes such as peroxidase
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMTTYXWHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162437 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-40-4 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.